
N-(2-Chloroethyl)-N-methyl-4-chlorobutylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chloroethyl)-N-methyl-4-chlorobutylamine hydrochloride is a useful research compound. Its molecular formula is C7H16Cl3N and its molecular weight is 220.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
The synthesis of N-(2-Chloroethyl)-N-methyl-4-chlorobutylamine hydrochloride typically involves the reaction of N-methyl-4-chlorobutylamine with 2-chloroethyl chloride in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability .
化学反应分析
N-(2-Chloroethyl)-N-methyl-4-chlorobutylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water, it can hydrolyze to form corresponding amines and alcohols.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the reaction conditions and the reagents used.
科学研究应用
N-(2-Chloroethyl)-N-methyl-4-chlorobutylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a DNA alkylating agent.
Medicine: It has applications in the development of chemotherapeutic agents due to its ability to interfere with DNA replication.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and dyestuffs
作用机制
The mechanism of action of N-(2-Chloroethyl)-N-methyl-4-chlorobutylamine hydrochloride involves its ability to alkylate DNA. It forms covalent bonds with the DNA bases, leading to cross-linking and preventing DNA replication and transcription. This action results in the inhibition of cell division and can induce cell death. The primary molecular targets are the N7 nitrogen atoms of guanine bases in DNA .
相似化合物的比较
N-(2-Chloroethyl)-N-methyl-4-chlorobutylamine hydrochloride is similar to other nitrogen mustard compounds, such as:
Bis(2-chloroethyl)methylamine (HN2): Used as a chemotherapeutic agent.
Tris(2-chloroethyl)amine (HN3): Known for its use in chemical warfare and as a chemotherapeutic agent.
Carmustine and Lomustine: Used in the treatment of brain tumors and leukemia
What sets this compound apart is its specific structure, which provides unique reactivity and applications in various fields.
属性
CAS 编号 |
6427-14-1 |
|---|---|
分子式 |
C7H16Cl3N |
分子量 |
220.6 g/mol |
IUPAC 名称 |
4-chloro-N-(2-chloroethyl)-N-methylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15Cl2N.ClH/c1-10(7-5-9)6-3-2-4-8;/h2-7H2,1H3;1H |
InChI 键 |
RYRGJSRFNMLAQU-UHFFFAOYSA-N |
规范 SMILES |
CN(CCCCCl)CCCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



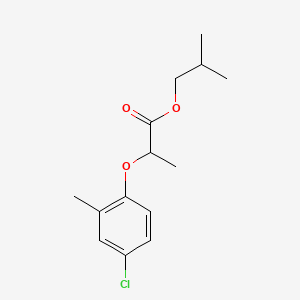
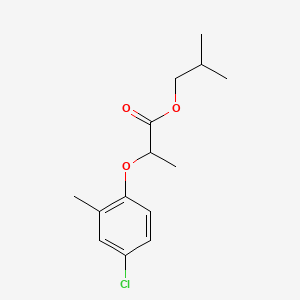
![3-(5-{5'-methyl-[2,2'-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B12803015.png)
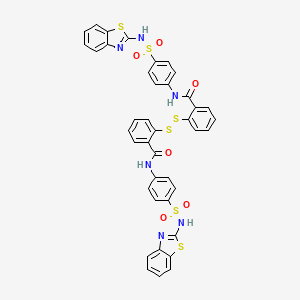
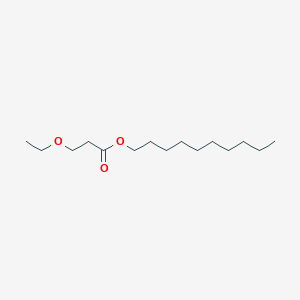
![7,18,25-triazanonacyclo[14.13.2.22,5.03,12.04,9.013,30.017,25.019,24.027,31]tritriaconta-1(29),2(33),3(12),4(9),5(32),10,13(30),14,16(31),17,19,21,23,27-tetradecaene-6,8,26-trione](/img/structure/B12803037.png)
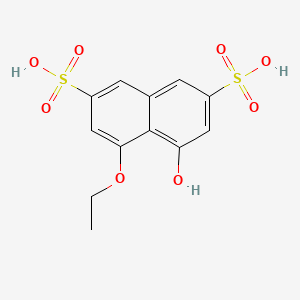
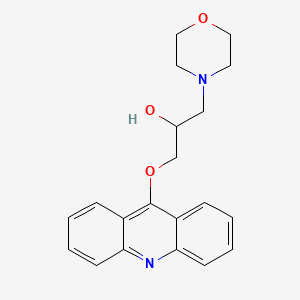


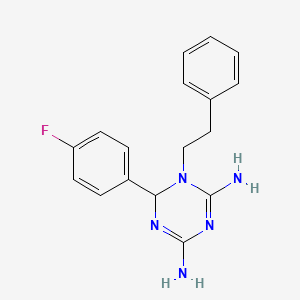
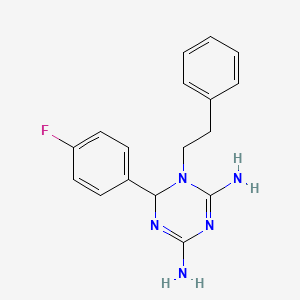
![2-Methyl-5H-chromeno[4,3-d]pyrimidin-5-ol](/img/structure/B12803071.png)
